molecular formula C11H15NO4S B3979696 N-(3-methyl-2-furoyl)methionine

N-(3-methyl-2-furoyl)methionine

Cat. No.: B3979696
M. Wt: 257.31 g/mol
InChI Key: YMWOJDLASIWRIA-UHFFFAOYSA-N
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Description

N-(3-Methyl-2-furoyl)methionine is a chemically modified derivative of the essential amino acid methionine, where the amino group is acylated with a 3-methyl-2-furoyl moiety. Methionine itself is critical for protein synthesis, methyl group metabolism, and sulfur homeostasis in biological systems .

Properties

IUPAC Name

2-[(3-methylfuran-2-carbonyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-7-3-5-16-9(7)10(13)12-8(11(14)15)4-6-17-2/h3,5,8H,4,6H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWOJDLASIWRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares N-(3-methyl-2-furoyl)methionine with structurally related methionine derivatives, focusing on substituent effects, molecular properties, and inferred biological relevance.

Structural and Molecular Comparisons

Table 1: Molecular Characteristics of Methionine Derivatives
Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-Methyl-2-furoyl C₁₀H₁₅NO₄S 245.07 (calculated) Oxygen-rich heterocycle; moderate lipophilicity
N-[[2-(Ethylthio)-3-pyridinyl]carbonyl]methionine () Pyridinylcarbonyl with ethylthio C₁₃H₁₈N₂O₃S₂ 314.42 Nitrogen-rich heterocycle; increased lipophilicity
Methionine () None (free amino acid) C₅H₁₁NO₂S 149.21 High solubility in polar solvents
Key Observations:

Substituent Effects :

  • The 3-methyl-2-furoyl group introduces an oxygen-containing heterocycle, which may enhance solubility in polar solvents compared to bulkier or nitrogen-containing groups (e.g., the pyridinylcarbonyl group in ) .
  • The ethylthio-pyridinyl substituent () adds sulfur and nitrogen atoms, increasing molecular weight (314.42 g/mol) and lipophilicity, which could influence membrane permeability and metabolic stability.

Bioavailability and Stability :

  • Free methionine (149.21 g/mol) is highly water-soluble, making it readily absorbed in biological systems . Acylation typically reduces solubility but may prolong release or protect against enzymatic degradation.
  • The 3-methyl-2-furoyl group ’s moderate lipophilicity (calculated logP ~1.2) suggests balanced solubility and membrane penetration, whereas bulkier groups (e.g., pyridinylcarbonyl) might favor sustained release.

Functional and Application Comparisons

Methionine in Livestock and Pharmaceuticals:
  • Free methionine is widely used in animal feed to optimize growth and nitrogen utilization . Derivatives like N-acetyl methionine are employed to enhance stability in premixes.
  • This compound could serve as a prodrug, delaying methionine release in the gastrointestinal tract. Similar acylated derivatives (e.g., ’s pyridinyl compound) are explored for controlled-release formulations .
Heterocyclic Substituents:
  • Furoyl vs. Thiophene Groups : Oxygen in furoyl (vs. sulfur in thiophene, as in ’s impurities) may reduce metabolic toxicity and improve compatibility with oxidative enzymes .

Environmental and Regulatory Considerations

  • Methionine production often involves synthetic intermediates with environmental risks . Acylated derivatives like this compound may require greener synthesis routes to meet organic standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-methyl-2-furoyl)methionine
Reactant of Route 2
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N-(3-methyl-2-furoyl)methionine

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